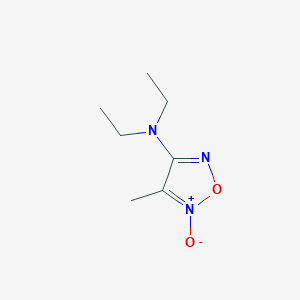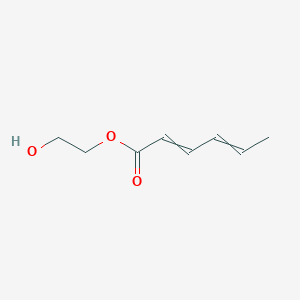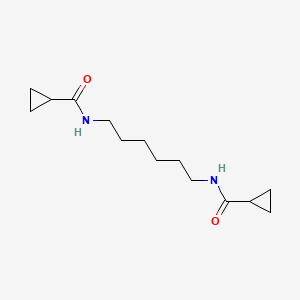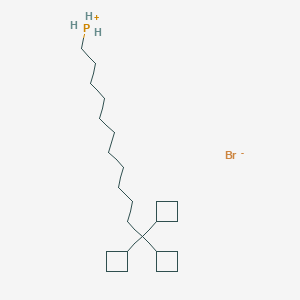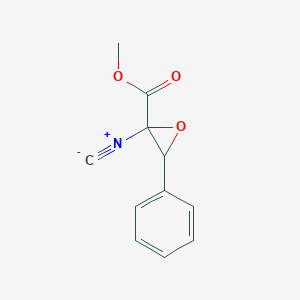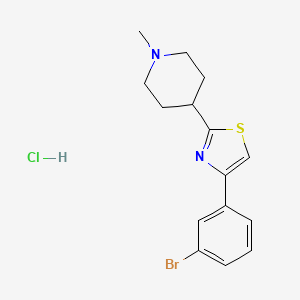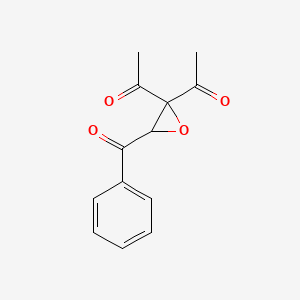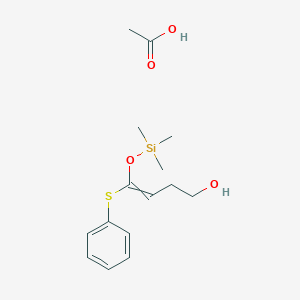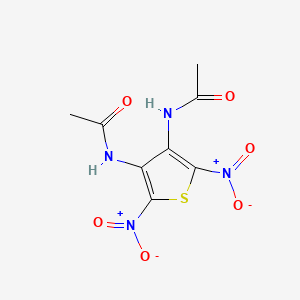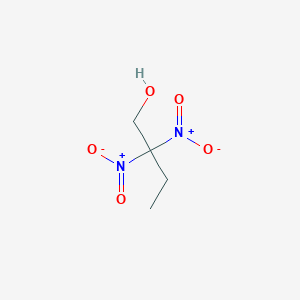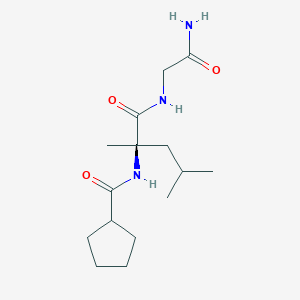
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 2-methyl-D-leucylglycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide typically involves the following steps:
Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form cyclopentanecarbonyl chloride.
Coupling with 2-Methyl-D-leucine: The cyclopentanecarbonyl chloride is then reacted with 2-methyl-D-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Formation of Glycinamide: The final step involves the reaction of the intermediate with glycinamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopentanecarbonyl)-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-2-methyl-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-D-leucylglycinamide
Uniqueness
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is unique due to the presence of the 2-methyl-D-leucine moiety, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Propiedades
Número CAS |
90104-11-3 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-10(2)8-15(3,14(21)17-9-12(16)19)18-13(20)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)/t15-/m1/s1 |
Clave InChI |
PIYLRVWDAXUMPJ-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
SMILES canónico |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
